Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine
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Overview
Description
Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-pyrrolidin-1-yl-benzaldehyde with pyridine-4-methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-4-ylmethyl-(4-piperidin-1-yl-phenyl)-amine
- Pyridin-4-ylmethyl-(4-morpholin-1-yl-phenyl)-amine
- Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-benzyl)-amine
Uniqueness
Pyridin-4-ylmethyl-(4-pyrrolidin-1-yl-phenyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and pyrrolidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C16H19N3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C16H19N3/c1-2-12-19(11-1)16-5-3-15(4-6-16)18-13-14-7-9-17-10-8-14/h3-10,18H,1-2,11-13H2 |
InChI Key |
JPHLTVKWMOFPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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